Methyl 2,3-dioxocyclohexane-1-carboxylate
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Overview
Description
Methyl 2,3-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H10O4 It is characterized by a six-membered cyclohexane ring with two ketone groups at positions 2 and 3, and a carboxylate ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in dihydroxy derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,3-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2,3-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dioxocyclopentanecarboxylate: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.
Methyl 2,3-dioxocycloheptanecarboxylate: This compound features a seven-membered ring, offering different reactivity and properties compared to the six-membered ring of methyl 2,3-dioxocyclohexane-1-carboxylate.
Uniqueness
This compound is unique due to its specific ring size and the presence of both ketone and ester functional groups.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2,3-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h5H,2-4H2,1H3 |
InChI Key |
MDLFOTHGALDARU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
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